1-[4-[4-(1,3-Thiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-[4-(1,3-Thiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one is a complex organic compound featuring a thiazole ring, piperidine moieties, and a prop-2-en-1-one group.
Preparation Methods
The synthesis of 1-[4-[4-(1,3-Thiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions often involve refluxing in suitable solvents and purification through crystallization or chromatography.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the thiazole ring and piperidine moieties.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents like ethanol or dichloromethane.
Scientific Research Applications
1-[4-[4-(1,3-Thiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and potential anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit cyclooxygenase enzymes, reducing inflammation by blocking the synthesis of pro-inflammatory prostaglandins . The thiazole ring and piperidine moieties play crucial roles in binding to these targets, influencing the compound’s efficacy and specificity .
Comparison with Similar Compounds
Similar compounds include other thiazole and piperidine derivatives, such as:
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
These compounds share structural similarities but differ in their substituents, leading to variations in their biological activities and applications. The unique combination of functional groups in 1-[4-[4-(1,3-Thiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one contributes to its distinct pharmacological profile .
Properties
IUPAC Name |
1-[4-[4-(1,3-thiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-2-15(21)19-8-5-14(6-9-19)17(22)20-10-3-13(4-11-20)16-18-7-12-23-16/h2,7,12-14H,1,3-6,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUQFHXQUGCEMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCC(CC2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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